molecular formula C8H18N2O B1274594 2-(1-Methyl-piperidin-4-ylamino)-ethanol CAS No. 942205-82-5

2-(1-Methyl-piperidin-4-ylamino)-ethanol

Cat. No.: B1274594
CAS No.: 942205-82-5
M. Wt: 158.24 g/mol
InChI Key: JOXBDJWQOVQCOT-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It is known that piperidine derivatives can develop stable hydrophobic interactions with their targets . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . The compound’s interaction with its target could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It is known that piperidine derivatives can have various pharmacological activities . The effects of this compound would depend on its specific mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1-Methylpiperidine is reacted with ethylene oxide.

    Step 2: The reaction mixture is heated to a specific temperature to facilitate the reaction.

    Step 3: The product, this compound, is isolated and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-4-ylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(1-Methyl-piperidin-4-ylamino)-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a building block for biologically active molecules.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

2-(1-Methyl-piperidin-4-ylamino)-ethanol can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    1-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    2-(1-Methyl-piperidin-4-ylamino)-acetic acid: A similar compound with an acetic acid group instead of an ethanol group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBDJWQOVQCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390050
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942205-82-5
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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